3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (CAS 342412-44-6) is a non-fused, bi-heterocyclic small molecule composed of an imidazole ring directly N-linked to a pyrazine-2-carbonitrile core (molecular formula C₈H₅N₅; exact mass 171.0545 Da). Unlike the more extensively studied fused imidazo[1,2-a]pyrazine congeners, this compound presents a rotatable C–N bond between the two heterocycles, imparting a distinct conformational flexibility and electronic distribution that influences both its synthetic derivatization pathways and its potential metal-coordination geometry.

Molecular Formula C8H5N5
Molecular Weight 171.16 g/mol
CAS No. 342412-44-6
Cat. No. B1317042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
CAS342412-44-6
Molecular FormulaC8H5N5
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C#N)N2C=CN=C2
InChIInChI=1S/C8H5N5/c9-5-7-8(12-2-1-11-7)13-4-3-10-6-13/h1-4,6H
InChIKeyONFDCJDKRKXFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (CAS 342412-44-6) – Core Scaffold Identity and Procurement Baseline


3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile (CAS 342412-44-6) is a non-fused, bi-heterocyclic small molecule composed of an imidazole ring directly N-linked to a pyrazine-2-carbonitrile core (molecular formula C₈H₅N₅; exact mass 171.0545 Da) [1]. Unlike the more extensively studied fused imidazo[1,2-a]pyrazine congeners, this compound presents a rotatable C–N bond between the two heterocycles, imparting a distinct conformational flexibility and electronic distribution that influences both its synthetic derivatization pathways and its potential metal-coordination geometry . Commercially, it is catalogued as a versatile building block/scaffold by multiple reputable suppliers, with typical purity specifications ranging from 95% to 98% .

Why 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile Cannot Be Interchanged with Fused Imidazopyrazine Analogs


Although 3-(1H-imidazol-1-yl)pyrazine-2-carbonitrile shares the imidazole–pyrazine heterocyclic motif with fused imidazo[1,2-a]pyrazine-3-carbonitrile (CAS 1208084-33-6) and related bicyclic scaffolds, the non-fused architecture fundamentally alters three procurement-relevant properties: (i) the freely rotatable imidazole–pyrazine bond eliminates the planar rigidity of fused analogs, expanding the accessible conformational space and potentially enabling distinct protein–ligand binding modes; (ii) the electron-withdrawing carbonitrile group at the pyrazine 2-position creates a markedly different electrostatic potential surface compared to 3-cyano-fused analogs [1]; and (iii) the synthetic accessibility of the non-fused scaffold permits derivatization chemistries (e.g., nucleophilic aromatic substitution at the pyrazine ring, or metal-catalyzed cross-coupling at the imidazole C-2 position) that are sterically or electronically inaccessible in fused systems . These structural distinctions mean that even when fused imidazopyrazines demonstrate compelling biological activity—for instance, imidazo[1,2-a]pyrazine-3-carbonitrile analogs have shown IC₅₀ values of 10–100 µM against MDA-MB-231 and SK-N-SH cancer cell lines in QSAR studies —the non-fused counterpart cannot be assumed to exhibit equivalent potency, selectivity, or pharmacokinetic behavior without independent experimental validation.

Quantitative Differentiation Evidence for 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile vs. Closest Analogs


Physicochemical Differentiation from Fused Imidazo[1,2-a]pyrazine-3-carbonitrile

The non-fused architecture of 3-(1H-imidazol-1-yl)pyrazine-2-carbonitrile provides a fundamentally different physicochemical profile compared to the fused analog imidazo[1,2-a]pyrazine-3-carbonitrile. The target compound has a computed XLogP3-AA of -0.1 and topological polar surface area (TPSA) of 67.4 Ų, with one rotatable bond connecting the imidazole and pyrazine rings [1]. In contrast, the fused imidazo[1,2-a]pyrazine-3-carbonitrile scaffold has zero rotatable bonds between the heterocycles and a different TPSA and logP due to the locked planar conformation. The lower logP and higher conformational flexibility may translate into distinct solubility, permeability, and target-engagement profiles.

Medicinal Chemistry Scaffold Selection Physicochemical Profiling

Purity Grade Comparison Across Commercial Sources

Commercially available 3-(1H-imidazol-1-yl)pyrazine-2-carbonitrile is supplied with documented purity specifications that vary across vendors. AKSci lists a minimum purity of 95% ; Bidepharm specifies 95+% with batch-specific QC documentation including NMR, HPLC, and GC ; and Leyan offers material at 98% purity . However, unlike more advanced imidazopyrazine derivatives that are often supplied with detailed COA data including residual solvent and heavy metal analysis, the QC documentation depth for this specific building block varies significantly between suppliers. This variability is relevant because the carbonitrile group is sensitive to hydrolysis under acidic or basic conditions, and inadequate purity may introduce impurities that interfere with subsequent synthetic steps.

Procurement Quality Control Building Block Sourcing

Functional Group Reactivity Contrast with 2-Chloro-3-(1H-imidazol-1-yl)pyrazine

The carbonitrile substituent at the pyrazine 2-position in the target compound enables a distinct suite of synthetic transformations compared to its closest commercially available analog, 2-chloro-3-(1H-imidazol-1-yl)pyrazine (CAS 1209457-96-4). The carbonitrile group can participate in: (i) hydrolysis to the corresponding carboxylic acid or amide; (ii) reduction to the aminomethyl derivative; (iii) cycloaddition reactions (e.g., tetrazole formation via [3+2] dipolar cycloaddition with azide); and (iv) coordination to transition metals as a σ-donor ligand. The chloro analog, in contrast, is primarily suited for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The molecular weight of the target compound (171.16 g/mol) is also lower than the chloro analog (180.59 g/mol), reflecting the replacement of Cl (35.45 Da) with CN (26.02 Da).

Synthetic Chemistry Derivatization Reaction Development

Class-Level Biological Activity Context from Imidazopyrazine Derivatives

No direct, peer-reviewed biological assay data specific to 3-(1H-imidazol-1-yl)pyrazine-2-carbonitrile were identified in the public domain as of the search date. However, structurally related imidazopyrazine derivatives have demonstrated quantifiable anticancer activity. A 2024 study by Chen et al. reported that a series of synthetic imidazopyrazine derivatives exhibited IC₅₀ values significantly lower than Fluorouracil (5-FU) against three human cancer cell lines (MCF-7, A549, HeLa) in CCK-8 proliferation assays, with compounds A6 and A9 also effectively inhibiting tumor cell migration [1]. Additionally, imidazo[1,2-a]pyrazine-3-carbonitrile analogs have shown IC₅₀ values in the 10–100 µM range against MDA-MB-231 and SK-N-SH cells . These class-level observations suggest that the imidazole–pyrazine pharmacophore warrants investigation, but they do not constitute direct evidence for the target compound's activity.

Anticancer Kinase Inhibition JAK-STAT Pathway

Recommended Procurement and Application Scenarios for 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile


Diversity-Oriented Synthesis and Scaffold Hopping in Kinase Inhibitor Programs

The non-fused, rotatable imidazole–pyrazine architecture of this compound makes it a suitable scaffold-hopping alternative to rigid, fused imidazo[1,2-a]pyrazine cores that dominate current kinase inhibitor patents. The carbonitrile group at the pyrazine 2-position provides a versatile synthetic handle for generating focused libraries via tetrazole formation, amide coupling, or reduction–reductive amination sequences [1]. This is directly relevant to programs targeting JAK-family kinases, where imidazopyrazine derivatives have demonstrated promising activity in 2024 publications [2].

Metal Coordination Chemistry and Catalytic Ligand Development

The compound possesses two distinct nitrogen-based donor sites: the imidazole N-3 (pyridine-type nitrogen) and the pyrazine ring nitrogens, complemented by the carbonitrile group as a potential σ-donor. This multidentate coordination capability distinguishes it from simpler imidazole or pyrazine ligands. The computed XLogP3-AA of -0.1 indicates moderate hydrophilicity suitable for aqueous coordination chemistry [1].

Exploratory Anticancer Screening as a Non-Fused Control Compound

Given that fused imidazo[1,2-a]pyrazine-3-carbonitrile analogs have demonstrated IC₅₀ values in the 10–100 µM range against breast and neuroblastoma cancer cell lines , this non-fused variant serves as a critical control compound in structure–activity relationship (SAR) studies. Its inclusion in screening panels can directly test whether conformational flexibility (enabled by the rotatable inter-ring bond) enhances or diminishes cytotoxicity relative to rigid, fused analogs.

Building Block for Covalent Inhibitor Design

The carbonitrile group, when appropriately positioned within a target binding pocket, can function as a weakly electrophilic warhead for reversible covalent inhibition—a strategy employed in several approved kinase inhibitors (e.g., neratinib, afatinib). The presence of the carbonitrile at the pyrazine 2-position, adjacent to the imidazole N-linkage, creates a unique electronic environment that may modulate the electrophilicity of the nitrile carbon, differentiating it from carbonitrile substituents on fused scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.